Ambroxol Ambroxol Ambroxol is an aromatic amine.
Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient of Mucosolvan, Lasolvan or Mucoangin. The substance is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract which play an important role in the body’s natural defence mechanisms. It stimulates synthesis and release of surfactant by type II pneumocytes. Surfactants acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, in improving its transport and in providing protection against infection and irritating agents.
A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Brand Name: Vulcanchem
CAS No.: 18683-91-5
VCID: VC0518341
InChI: InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
SMILES: C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Molecular Formula: C13H18Br2N2O
Molecular Weight: 378.1 g/mol

Ambroxol

CAS No.: 18683-91-5

Inhibitors

VCID: VC0518341

Molecular Formula: C13H18Br2N2O

Molecular Weight: 378.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ambroxol - 18683-91-5

CAS No. 18683-91-5
Product Name Ambroxol
Molecular Formula C13H18Br2N2O
Molecular Weight 378.1 g/mol
IUPAC Name 4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Standard InChI InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Standard InChIKey JBDGDEWWOUBZPM-XYPYZODXSA-N
SMILES C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Canonical SMILES C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Appearance Solid powder
Melting Point 233-234.5
Description Ambroxol is an aromatic amine.
Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus. It is the active ingredient of Mucosolvan, Lasolvan or Mucoangin. The substance is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract which play an important role in the body’s natural defence mechanisms. It stimulates synthesis and release of surfactant by type II pneumocytes. Surfactants acts as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, in improving its transport and in providing protection against infection and irritating agents.
A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(((2-Amino-3,5-dibromophenyl)methyl)amino)cyclohexanol
Abrohexal
AM, Bisolvon
Ambril
Ambro Puren
Ambro-Puren
Ambrobeta
Ambrofur
Ambrohexal
Ambrolös
Ambrolitic
AMBROPP
AmbroPuren
Ambroten
Ambroxin
Ambroxocompren
Ambroxol
Bisolvon AM
Bromhexine Metabolite VIII
Bronchopront
Bronchowern
Broxol
Contac Husten Trunk
Contac Husten-Trunk
Contac HustenTrunk
Dinobroxol
Duramucal
Ebromin
Expeflen
Expit
Farmabroxol
Flavamed
Frenopect
Gelopol
Hustenlöser, Pect
Hustenlöser, Therapin
Larylin Husten Löser
Larylin Husten-Löser
Larylin HustenLöser
Lasolvan
Metabolite VIII, Bromhexine
Mibrox
Motosol
Muco Fips
Muco-Fips
MucoFips
Mucosolvan
Mucotablin
NA 872
NA-872
NA872
Pädiamuc
Pect Hustenlöser
Pulmonal S
Pulmonal, Ringelheimer
Ringelheimer Pulmonal
Sekretovit
stas Hustenlöser
stas-Hustenlöser
stasHustenlöser
Surbronc
Therapin Hustenlöse
Reference 1: Chenot JF, Weber P, Friede T. Efficacy of Ambroxol lozenges for pharyngitis: a meta-analysis. BMC Fam Pract. 2014 Mar 13;15:45. doi: 10.1186/1471-2296-15-45. PubMed PMID: 24621446; PubMed Central PMCID: PMC3975147.
2: Wu X, Li S, Zhang J, Zhang Y, Han L, Deng Q, Wan X. Meta-analysis of high doses of ambroxol treatment for acute lung injury/acute respiratory distress syndrome based on randomized controlled trials. J Clin Pharmacol. 2014 Nov;54(11):1199-206. doi: 10.1002/jcph.389. Epub 2014 Sep 7. PubMed PMID: 25174313.
3: Cataldi M, Sblendorio V, Leo A, Piazza O. Biofilm-dependent airway infections: a role for ambroxol? Pulm Pharmacol Ther. 2014 Aug;28(2):98-108. doi: 10.1016/j.pupt.2013.11.002. Epub 2013 Nov 16. Review. PubMed PMID: 24252805.
4: Lapenta L, Morano A, Fattouch J, Casciato S, Fanella M, Giallonardo AT, Di Bonaventura C. Ambroxol-induced focal epileptic seizure. Clin Neuropharmacol. 2014 May-Jun;37(3):84-7. doi: 10.1097/WNF.0000000000000031. PubMed PMID: 24824664.
5: Wang S, Huang D, Ma Q, Chen X. Does ambroxol confer a protective effect on the lungs in patients undergoing cardiac surgery or having lung resection? Interact Cardiovasc Thorac Surg. 2014 Jun;18(6):830-4. doi: 10.1093/icvts/ivu061. Epub 2014 Mar 12. Review. PubMed PMID: 24623642.
6: Zimran A, Altarescu G, Elstein D. Pilot study using ambroxol as a pharmacological chaperone in type 1 Gaucher disease. Blood Cells Mol Dis. 2013 Feb;50(2):134-7. doi: 10.1016/j.bcmd.2012.09.006. Epub 2012 Oct 22. PubMed PMID: 23085429.
7: de Mey C, Patel J, Lakha DR, Richter E, Koelsch S. Efficacy and Safety of an Oral Ambroxol Spray in the Treatment of Acute Uncomplicated Sore Throat. Drug Res (Stuttg). 2015 Dec;65(12):658-67. doi: 10.1055/s-0035-1547229. Epub 2015 Mar 17. PubMed PMID: 25782170.
8: Yamaya M, Nishimura H, Nadine LK, Ota C, Kubo H, Nagatomi R. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells. Arch Pharm Res. 2014 Apr;37(4):520-9. doi: 10.1007/s12272-013-0210-7. Epub 2013 Jul 16. PubMed PMID: 23856970.
9: Varelogianni G, Hussain R, Strid H, Oliynyk I, Roomans GM, Johannesson M. The effect of ambroxol on chloride transport, CFTR and ENaC in cystic fibrosis airway epithelial cells. Cell Biol Int. 2013 Nov;37(11):1149-56. doi: 10.1002/cbin.10146. Epub 2013 Jul 23. PubMed PMID: 23765701.
10: Fischer J, Pschorn U, Vix JM, Peil H, Aicher B, Müller A, de Mey C. Efficacy and tolerability of ambroxol hydrochloride lozenges in sore throat. Randomised, double-blind, placebo-controlled trials regarding the local anaesthetic properties. Arzneimittelforschung. 2002;52(4):256-63. PubMed PMID: 12040968.
11: Kern KU, Weiser T. Topical ambroxol for the treatment of neuropathic pain. An initial clinical observation. Schmerz. 2015 Dec;29 Suppl 3:S89-96. doi: 10.1007/s00482-015-0060-y. PubMed PMID: 26589711; PubMed Central PMCID: PMC4701773.
12: Rene HD, José MS, Isela SN, Claudio CR. Effects of ambroxol on Candida albicans growth and biofilm formation. Mycoses. 2014 Apr;57(4):228-32. doi: 10.1111/myc.12147. Epub 2013 Nov 14. PubMed PMID: 24224742.
13: Gao X, Zhang Y, Lin Y, Li H, Xin Y, Zhang X, Xu Y, Shang X. [Effect of ambroxol on biofilm of Haemophilus influenzae and bactericidal action]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2014 May;28(10):721-3. Chinese. PubMed PMID: 25129975.
14: Li Q, Yao G, Zhu X. High-dose ambroxol reduces pulmonary complications in patients with acute cervical spinal cord injury after surgery. Neurocrit Care. 2012 Apr;16(2):267-72. doi: 10.1007/s12028-011-9642-4. PubMed PMID: 22006379.
15: Bendikov-Bar I, Maor G, Filocamo M, Horowitz M. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. Blood Cells Mol Dis. 2013 Feb;50(2):141-5. doi: 10.1016/j.bcmd.2012.10.007. Epub 2012 Nov 14. PubMed PMID: 23158495; PubMed Central PMCID: PMC3547170.
16: Zhang Y, Fu Y, Yu J, Ai Q, Li J, Peng N, Song S, He Y, Wang Z. Synergy of ambroxol with vancomycin in elimination of catheter-related Staphylococcus epidermidis biofilm in vitro and in vivo. J Infect Chemother. 2015 Nov;21(11):808-15. doi: 10.1016/j.jiac.2015.08.017. Epub 2015 Sep 28. PubMed PMID: 26423688.
17: Zhi QM, Yang LT, Sun HC. Protective effect of ambroxol against paraquat-induced pulmonary fibrosis in rats. Intern Med. 2011;50(18):1879-87. Epub 2011 Sep 15. PubMed PMID: 21921364.
18: Pulcrano G, Panellis D, De Domenico G, Rossano F, Catania MR. Ambroxol influences voriconazole resistance of Candida parapsilosis biofilm. FEMS Yeast Res. 2012 Jun;12(4):430-8. doi: 10.1111/j.1567-1364.2012.00792.x. Epub 2012 Mar 7. PubMed PMID: 22315984.
19: Zhang ZQ, Wu QQ, Huang XM, Lu H. Prevention of respiratory distress syndrome in preterm infants by antenatal ambroxol: a meta-analysis of randomized controlled trials. Am J Perinatol. 2013 Aug;30(7):529-36. doi: 10.1055/s-0032-1329684. Epub 2012 Dec 10. PubMed PMID: 23229957.
20: Marinov B, Jekova N, Andreeva A, Hitrova S. [Antenatal ambroxol administration for prevention of respiratopry distress syndrome in preterm infants: preliminary report]. Akush Ginekol (Sofiia). 2011;50(4):17-22. Bulgarian. PubMed PMID: 22479892.
PubChem Compound 2132
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator